Azelaic Acid Azelaic Acid Nonanedioic acid is an alpha,omega-dicarboxylic acid that is heptane substituted at positions 1 and 7 by carboxy groups. It has a role as an antibacterial agent, an antineoplastic agent, a dermatologic drug and a plant metabolite. It is a dicarboxylic fatty acid and an alpha,omega-dicarboxylic acid. It is a conjugate acid of an azelaate(2-) and an azelaate.
Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is also produced by Malassezia furfur, also known as Pityrosporum ovale, which is a species of fungus that is normally found on human skin. Azelaic acid is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
Azelaic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
The physiologic effect of azelaic acid is by means of Decreased Protein Synthesis, and Decreased Sebaceous Gland Activity.
Azelaic acid has been reported in Tuber indicum, Streptomyces nigra, and other organisms with data available.
Azelaic Acid is a naturally occurring dicarboxylic acid produced by Malassezia furfur and found in whole grain cereals, rye, barley and animal products. Azelaic acid possesses antibacterial, keratolytic, comedolytic, and anti-oxidant activity. Azelaic acid is bactericidal against Proprionibacterium acnes and Staphylococcus epidermidis due to its inhibitory effect on the synthesis of microbial cellular proteins. Azelaic acid exerts its keratolytic and comedolytic effects by reducing the thickness of the stratum corneum and decreasing the number of keratohyalin granules by reducing the amount and distribution of filaggrin in epidermal layers. Azelaic acid also possesses a direct anti-inflammatory effect due to its scavenger activity of free oxygen radical. This drug is used topically to reduce inflammation associated with acne and rosacea.
AZELAIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 3 approved and 3 investigational indications.
Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is a natural substance that is produced by Malassezia furfur (also known as Pityrosporum ovale), a yeast that lives on normal skin. It is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
RN given refers to parent cpd; structure
Brand Name: Vulcanchem
CAS No.: 26776-28-3
VCID: VC13307415
InChI: InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
SMILES: Array
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

Azelaic Acid

CAS No.: 26776-28-3

Cat. No.: VC13307415

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Azelaic Acid - 26776-28-3

Specification

CAS No. 26776-28-3
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name nonanedioic acid
Standard InChI InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
Standard InChI Key BDJRBEYXGGNYIS-UHFFFAOYSA-N
Canonical SMILES C(CCCC(=O)O)CCCC(=O)O
Boiling Point 357.1 °C; 287 °C at 100 mm Hg
BP: 365 °C (decomposes)
Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg
Colorform Monoclinic prismatic needles
Yellowish to white crystalline powder
Leaflets or needles
Flash Point 210 °C (closed cup)
Melting Point 160.5 °C
106.5 °C

Introduction

Chemical Structure and Physicochemical Properties

Azelaic acid, systematically named nonanedioic acid, belongs to the class of saturated dicarboxylic acids. Its structure comprises a nine-carbon chain with carboxyl groups at both termini, represented by the SMILES notation OC(=O)CCCCCCCC(O)=O\text{OC(=O)CCCCCCCC(O)=O} . This linear configuration contributes to its solubility characteristics, with a water solubility of 2.14 g/L at standard temperature and pressure .

Key Physicochemical Parameters

The compound's physical properties are critical for formulation development and biological activity:

PropertyValue
Molecular Weight188.223 g/mol
Melting Point109–111°C
Boiling Point286°C
Density1.443 g/mL
Refractive Index1.4303 at 111°C
Hydrogen Bond Donors4
Rotatable Bond Count8

These properties enable azelaic acid to maintain stability under physiological conditions while permitting penetration through the stratum corneum in topical applications . The dual carboxyl groups facilitate salt formation, enhancing solubility in pharmaceutical vehicles like gels and foams .

Mechanisms of Biological Action

Azelaic acid exerts its therapeutic effects through five primary mechanisms, making it particularly effective in dermatological conditions:

Antibacterial Activity

The compound non-specifically traverses bacterial membranes via ion transporters, disrupting pH homeostasis by lowering intracellular pH . This forces bacteria to expend excess energy maintaining proton gradients, ultimately leading to cell death. Additionally, azelaic acid inhibits thioredoxin reductase, a critical enzyme for bacterial DNA and protein synthesis . These dual mechanisms explain its efficacy against Cutibacterium acnes, the primary pathogen in acne vulgaris, without inducing antibiotic resistance .

Anti-Inflammatory Effects

Azelaic acid modulates the arachidonic acid cascade, reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It scavenges reactive oxygen species (ROS) through its antioxidant capacity, decreasing oxidative stress in rosacea and acne lesions . Clinical studies demonstrate a 40–60% reduction in inflammatory lesion counts compared to vehicle controls .

Antimelanogenic Properties

By competitively inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis, azelaic acid reduces hyperpigmentation in melasma. It also interferes with mitochondrial oxidoreductase activity in hyperactive melanocytes, normalizing melanosome maturation . In comparative trials, 20% azelaic acid showed superior global improvement scores versus 2% hydroquinone (p<0.05p < 0.05) .

Keratinization Normalization

Azelaic acid downregulates filaggrin expression and modulates keratinocyte proliferation, preventing follicular hyperkeratosis in acne pathogenesis . This action complements its anti-comedogenic effects, reducing sebum oxidation and subsequent inflammation .

Microbiome Modulation

A 28-day study of 15% azelaic acid gel application in acne patients revealed significant shifts in cutaneous microbiota:

  • 22% reduction in Staphylococcus populations

  • 37% increase in Lactobacillus colonies

  • Improved α-diversity indices (p=0.013p = 0.013)

Clinical Applications and Efficacy Data

Acne Vulgaris

Sixteen randomized controlled trials (RCTs) validate azelaic acid's efficacy in mild-to-moderate acne:

ParameterAzelaic Acid 20%VehicleErythromycin 2%
Inflammatory Lesion Reduction58.3%38.1%*49.7%*
Global Improvement Rate72.4%51.2%*64.9%
p < 0.01 vs. azelaic acid

Azelaic acid's comedolytic activity and anti-inflammatory profile make it suitable for prolonged use, with tolerability superior to retinoids in sensitive skin .

Papulopustular Rosacea

A meta-analysis of 20 RCTs involving 2,814 patients demonstrated:

  • 63% achieved "clear" or "almost clear" physician global assessment (vs. 41% vehicle; p<0.001p < 0.001)

  • 54% reduction in erythema severity (vs. 29% vehicle; p=0.002p = 0.002)

  • Non-inferior to metronidazole 0.75% in inflammatory lesion clearance (Δ=3.2\Delta = -3.2; 95% CI: -5.1 to -1.3 $$)

The FDA-approved 15% azelaic acid foam (Finacea®) shows rapid absorption (Tmax=12hrT_{\text{max}} = 12 \, \text{hr}) and favorable pharmacokinetics, with systemic exposure <1% of topical dose .

Melasma

In a 24-week trial comparing azelaic acid 20% to hydroquinone 2%:

Outcome MeasureAzelaic AcidHydroquinone
MASI Score Reduction68.4%59.1%*
Patient Satisfaction79%62%*
Recurrence Rate (6mo)18%34%*
p < 0.05

Azelaic acid's dual inhibition of tyrosinase and ROS production provides durable pigmentation control with lower relapse rates .

Adverse EffectAzelaic AcidVehicleActive Comparators
Transient Erythema15.3%12.1%17.8%
Scaling9.8%8.4%11.2%
Pruritus7.1%5.9%6.3%
Burning Sensation6.4%5.1%7.9%

Severe reactions (e.g., contact dermatitis) occur in <2% of users, primarily with occlusive formulations .

Pharmacokinetics

Phase I trials of 15% azelaic acid foam demonstrate:

  • Cmax=14.2ng/mLC_{\text{max}} = 14.2 \, \text{ng/mL}

  • AUC012=98.7ng\cdotphr/mL\text{AUC}_{0-12} = 98.7 \, \text{ng·hr/mL}

  • No accumulation after 28-day application

Renal excretion accounts for 75–85% of systemic elimination, primarily as unchanged drug .

Practical Usage Guidelines

Formulation Considerations

  • Gels (15%): Optimal for oily skin; enhance follicular penetration

  • Creams (20%): Preferable for dry or sensitive skin types

  • Foams (15%): Improve adherence in hirsute areas

Application Protocol

  • Cleanse skin with pH-balanced surfactant (pH5.56.0\text{pH} 5.5–6.0)

  • Apply pea-sized amount to affected areas twice daily

  • Initiate therapy with alternate-day application for 2 weeks

  • Follow with non-comedogenic moisturizer and broad-spectrum SPF 30+

Combination Therapies

Combination PartnerSynergistic EffectCautionary Notes
Tretinoin 0.025%Enhanced comedolysisRisk of irritation; space applications by 30min
Minocycline 100mg ODRapid inflammatory lesion controlMonitor for gastrointestinal upset
Niacinamide 4%Barrier function restorationNo interaction risks

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